molecular formula C20H35NO2 B032206 N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine CAS No. 150314-37-7

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine

Cat. No.: B032206
CAS No.: 150314-37-7
M. Wt: 321.5 g/mol
InChI Key: KRDUNUMTOBLEPM-QNEBEIHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

.gamma.-Linolenoyl Ethanolamide is a member of the family of fatty N-acyl ethanolamines, collectively known as endocannabinoids. These compounds are naturally occurring in the body and play a crucial role in various physiological processes, including pain modulation, appetite regulation, and immune response. .gamma.-Linolenoyl Ethanolamide is particularly noted for its interaction with cannabinoid receptors, making it a subject of interest in both medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of .gamma.-Linolenoyl Ethanolamide typically involves the reaction of .gamma.-Linolenic acid with ethanolamine. This process can be catalyzed by various agents, including enzymes or chemical catalysts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

On an industrial scale, the production of .gamma.-Linolenoyl Ethanolamide may involve more sophisticated techniques such as continuous flow reactors and advanced purification methods. These methods ensure high efficiency and scalability, making the compound available for extensive research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

.gamma.-Linolenoyl Ethanolamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the double bonds in the fatty acid chain, altering the compound’s properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or epoxidized derivatives, while reduction can yield saturated or partially saturated compounds. Substitution reactions can introduce new functional groups, creating a diverse array of derivatives with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, .gamma.-Linolenoyl Ethanolamide is studied for its unique chemical properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules and its interactions with various chemical reagents.

Biology

In biological research, .gamma.-Linolenoyl Ethanolamide is investigated for its role as an endocannabinoid. Studies focus on its effects on cellular signaling pathways, its interaction with cannabinoid receptors, and its potential therapeutic applications in treating conditions like inflammation, pain, and neurodegenerative diseases.

Medicine

In medicine, .gamma.-Linolenoyl Ethanolamide is explored for its potential as a therapeutic agent. Its ability to modulate the endocannabinoid system makes it a candidate for developing treatments for various medical conditions, including chronic pain, anxiety, and metabolic disorders.

Industry

In the industrial sector, .gamma.-Linolenoyl Ethanolamide is used in the development of new pharmaceuticals and nutraceuticals. Its unique properties make it valuable for creating products that target the endocannabinoid system, offering potential benefits in health and wellness.

Mechanism of Action

.gamma.-Linolenoyl Ethanolamide exerts its effects primarily through its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. By binding to these receptors, .gamma.-Linolenoyl Ethanolamide can modulate pain perception, immune response, and other critical functions. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades that influence gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

.gamma.-Linolenoyl Ethanolamide is similar to other endocannabinoids such as:

    Anandamide (AEA): Another well-known endocannabinoid that interacts with CB1 and CB2 receptors.

    2-Arachidonoylglycerol (2-AG): A prominent endocannabinoid involved in various physiological processes.

    Palmitoylethanolamide (PEA): Known for its anti-inflammatory and analgesic properties.

Uniqueness

What sets .gamma.-Linolenoyl Ethanolamide apart from these similar compounds is its specific fatty acid composition and its unique interaction profile with cannabinoid receptors. This distinctiveness makes it a valuable compound for targeted research and potential therapeutic applications, offering unique benefits that other endocannabinoids may not provide.

Biological Activity

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine, also known as phosphatidylethanolamine (PE) with specific fatty acid composition, is a glycerophospholipid that plays crucial roles in cellular functions and signaling pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure comprising an ethanolamine backbone linked to a fatty acid chain with three double bonds at the 6th, 9th, and 12th positions. This structure contributes to its fluidity and functionality within biological membranes.

Biological Functions

  • Cell Membrane Composition :
    • Phosphatidylethanolamines are integral components of cell membranes and contribute to membrane fluidity and flexibility. They are involved in the formation of lipid bilayers that are essential for cellular integrity and function .
  • Signaling Molecules :
    • PE serves as a precursor for various bioactive lipids and signaling molecules. It can be converted into phosphatidic acid and other metabolites that participate in intracellular signaling pathways related to cell growth, survival, and apoptosis .
  • Role in Metabolism :
    • The metabolism of this compound is linked to the regulation of lipid metabolism pathways. It has been shown to influence arachidonic acid metabolism, which is crucial for inflammatory responses and cell signaling .

Case Studies

  • A study on the effects of various phospholipids, including this compound, demonstrated its role in modulating inflammatory responses in macrophages. The study found that treatment with this compound resulted in a significant reduction in nitric oxide production (IC50 = 36.5 µM), indicating its potential anti-inflammatory properties .
  • Another investigation highlighted alterations in metabolic pathways due to exposure to this phospholipid in Schistosoma mekongi. The metabolomic analysis revealed significant changes in the levels of metabolites associated with arachidonic acid metabolism after treatment with different concentrations of this compound .
  • Interaction with Ion Channels :
    • Recent studies suggest that this compound may act as a modulator of ion channels such as KCNQ channels. By stabilizing the open conformation of these channels, it can influence neuronal excitability and neurotransmitter release.
  • Regulation of Gene Expression :
    • This compound has been implicated in the regulation of gene expression related to lipid metabolism and inflammation. Its metabolites may activate transcription factors that modulate the expression of genes involved in these processes .

Summary Table of Biological Activities

Biological ActivityDescription
Cell Membrane Integrity Contributes to membrane fluidity and structure
Signaling Pathways Serves as a precursor for bioactive lipids
Inflammatory Response Modulation Reduces nitric oxide production in macrophages
Metabolic Pathway Regulation Alters arachidonic acid metabolism
Ion Channel Modulation Stabilizes KCNQ channels affecting neuronal excitability

Properties

IUPAC Name

(6Z,9Z,12Z)-N-(2-hydroxyethyl)octadeca-6,9,12-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDUNUMTOBLEPM-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202613
Record name (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150314-37-7
Record name (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150314-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine
Reactant of Route 2
Reactant of Route 2
N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine
Reactant of Route 3
Reactant of Route 3
N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine
Reactant of Route 4
Reactant of Route 4
N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine
Reactant of Route 5
Reactant of Route 5
N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine
Reactant of Route 6
Reactant of Route 6
N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.